molecular formula C17H16Br2N2O5 B486284 ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 667891-47-6

ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B486284
CAS No.: 667891-47-6
M. Wt: 488.1g/mol
InChI Key: AOXDBEAQGBVQFC-UHFFFAOYSA-N
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Description

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core linked to a 6,8-dibrominated coumarin (2H-chromene-2-one) moiety via a carbonyl group. The coumarin scaffold is substituted with bromine atoms at positions 6 and 8, enhancing its electron-withdrawing properties and molecular weight. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

ethyl 4-(6,8-dibromo-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O5/c1-2-25-17(24)21-5-3-20(4-6-21)15(22)12-8-10-7-11(18)9-13(19)14(10)26-16(12)23/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXDBEAQGBVQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Coupling

Step 1: Formation of Chromene-3-carbonyl Chloride

  • Reactant : 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.

  • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

  • Yield : 90–95%.

Step 2: Amide Bond Formation

  • Reactants : Chromene-3-carbonyl chloride and ethyl piperazine-1-carboxylate.

  • Base : Triethylamine (TEA) or N-ethylmorpholine.

  • Solvent : DCM or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : 70–85%.

Carbodiimide-Based Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

  • Conditions :

    • Solvent : DMF or DCM.

    • Temperature : 0°C to room temperature.

    • Reaction Time : 12–24 hours.

  • Yield : 75–90%.

Advantages : Mitigates racemization and side reactions compared to acyl chloride methods.

Optimization and Challenges

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for final product purification.

Side Reactions

  • Ester Hydrolysis : The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions.

  • Piperazine Ring Opening : Strong acids or prolonged heating may degrade the piperazine moiety.

Comparative Analysis of Methods

Method Reagents Yield Purity Key Advantage
Acyl Chloride CouplingSOCl₂, TEA70–85%>95%Rapid reaction kinetics
EDC/HOBt CouplingEDC, HOBt75–90%>98%Mild conditions, high selectivity
Direct BrominationBr₂ in CH₃COOH60–75%90–95%Cost-effective
NBS BrominationNBS in DMF65–80%85–90%Better regiocontrol

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted chromene derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H16Br2N2O5
  • Molecular Weight : 436.13 g/mol
  • CAS Number : 991723

The compound features a chromene backbone with dibromo substitutions at positions 6 and 8, which are critical for its biological activity. The presence of a piperazine ring enhances its pharmacological properties.

Antiproliferative Activity

Research has demonstrated that ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. A study indicated that this compound displayed cytotoxicity with IC50 values ranging from 3.16 to 50 µM against MCF-7 and other tumor cell lines .

Antimicrobial Properties

In vitro studies have shown that the compound possesses antibacterial activity against several strains, including E. coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported as low as 50 mg/mL, indicating potential as an antibacterial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase. This inhibition could have implications for metabolic disorders and obesity management .

Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer properties of various halogenated coumarin derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer models, showcasing its potential as a lead compound for further development .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria, suggesting its utility in developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the piperazine ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional features of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate with analogous piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Experimental Properties Potential Biological Activity References
This compound (Target) C₁₆H₁₄Br₂N₂O₅ ~510.0 (estimated) 6,8-dibromo-coumarin, piperazine-ethyl ester High lipophilicity (logP >3), strong hydrogen-bond acceptor capacity (coumarin carbonyl, piperazine N) Anticoagulant, fluorescent probe potential
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate C₁₈H₂₀N₄O₃ 356.4 Dicyanophenylpropanoyl Moderate polarity (logP ~2.5), electron-deficient acyl group Enzyme inhibition (e.g., kinases)
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate C₁₈H₂₄N₄O₂ 344.4 Indole-alkyl chain Moderate lipophilicity (logP ~2.8), aromatic π-π interactions Neurological receptor modulation (e.g., serotonin)
Ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate C₂₈H₃₁N₇O₃S 577.7 Thienopyrimidine-morpholino heterocycle High molecular complexity, kinase-targeting potential Anticancer (kinase inhibition)
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate C₁₇H₂₄N₄O₃ 332.4 Tetrahydroquinazolinone Density: 1.217 g/cm³; pKa: 2.56 Antimicrobial, anti-inflammatory
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde C₂₃H₂₁N₃O₆ 422.4 Methoxycoumarin-phenoxyacetyl Polar aldehyde group (enhanced reactivity) Fluorescent labeling, photodynamic therapy

Key Observations:

Structural Variations: The target compound is distinguished by its brominated coumarin core, which enhances halogen bonding and electron-withdrawing effects compared to non-halogenated analogs like the methoxycoumarin derivative in .

Physicochemical Properties: The bromine atoms in the target compound significantly increase molecular weight (~510 vs. ~344–577 g/mol in analogs) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The tetrahydroquinazolinone derivative () has a lower pKa (2.56), suggesting stronger acidity than the target compound, which may influence ionization and bioavailability .

Biological Implications: Thienopyrimidine-morpholino derivatives () target kinase pathways, while the target’s coumarin core may align with anticoagulant or fluorescence-based applications . The dicyanophenylpropanoyl analog () lacks halogen bonding but could inhibit enzymes via its electron-deficient acyl group .

Biological Activity

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC17_{17}H16_{16}Br2_{2}N2_{2}O5_{5}
Molecular Weight426.13 g/mol
CAS Number667891-47-6

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with halogenated chromene compounds. One common method involves using ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a precursor, which can be synthesized through a multi-step process involving bromination and subsequent reactions with piperazine derivatives .

Anticancer Activity

Recent studies have demonstrated that derivatives of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed selective toxicity towards cancer cells while sparing normal fibroblasts.
  • Mechanism of Action : It was observed that these compounds induce apoptosis in cancer cells by upregulating p53 and caspases 3 and 9, which are critical for programmed cell death .

The following table summarizes the antiproliferative activity of various derivatives:

Compound IDCell LineIC50_{50} (µM)Selectivity
3Breast Cancer15High
12Liver Cancer20Moderate
14bMixed Cell Lines10Broad

Antimicrobial Activity

In addition to anticancer properties, ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine has shown promising antimicrobial activity. Studies indicate that it exhibits moderate to strong inhibition against various bacterial strains:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential compared to standard antibiotics .

Case Studies

  • Antiproliferative Effects : A study evaluated several derivatives of the compound against breast and liver cancer cells. It was found that derivative 14b had the highest induction of apoptotic markers and was effective across multiple cancer types .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related chromene derivatives. The study concluded that these compounds could serve as lead structures for developing new antibacterial agents due to their potent activity against resistant strains .

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